3-Diazopentane
Description
Historical Perspectives and Evolution of Diazo Compound Research
The study of diazo compounds dates back to 1858, when Peter Griess first synthesized a diazo compound by treating picramic acid with nitrous acid. sciepub.com This discovery opened the door to a new class of compounds with unique properties and reactivity. sciepub.com In the ensuing years, researchers, including August Kekulé, made significant contributions to understanding the structure of these nitrogen-rich molecules. sciepub.com The development of diazotization of primary amines became a foundational method for synthesizing various diazo compounds. thieme-connect.de
The early 20th century saw the recognition of diazo compounds, particularly diazomethane, as important reagents in organic synthesis. numberanalytics.com Their ability to undergo thermal, photochemical, or metal-catalyzed decomposition to generate highly reactive carbene intermediates became a central theme in their application. mdpi.commdpi.com This reactivity has been harnessed for a wide array of transformations, including cyclopropanations, insertion reactions, and rearrangements. mdpi.commdpi.com The Wolff rearrangement, discovered by Ludwig Wolff in 1902, is a prime example of the synthetic utility of α-diazocarbonyl compounds, which rearrange to form ketenes. wikipedia.org Over the decades, research has expanded to include a diverse range of diazo compounds, with continuous efforts to develop new synthetic methods and explore their reactivity in novel chemical transformations. numberanalytics.comresearchgate.net
Fundamental Significance of Diazoalkanes as Reactive Intermediates in Organic Synthesis
Diazoalkanes are fundamentally important in organic synthesis due to their role as precursors to carbenes, which are highly reactive intermediates. allen.in Upon loss of a nitrogen molecule, diazoalkanes generate carbenes that can participate in a variety of bond-forming reactions. mdpi.comallen.in This reactivity is the cornerstone of their utility, enabling the construction of complex molecular architectures.
Key transformations involving diazoalkanes include:
Cyclopropanation: Carbenes generated from diazoalkanes readily react with alkenes to form cyclopropane (B1198618) rings, a common motif in many natural products and pharmaceuticals. wikipedia.orgoup.com
C-H Insertion: Carbenes can insert into carbon-hydrogen bonds, providing a direct method for C-H functionalization. nih.gov
X-H Insertion: They also readily insert into the bonds of heteroatoms with hydrogen, such as O-H, N-H, and S-H bonds. mdpi.commdpi.com
Ylide Formation: Diazo compounds can react with heteroatoms to form ylides, which can then undergo further synthetically useful rearrangements. mdpi.com
Wolff Rearrangement: α-Diazocarbonyl compounds can rearrange to form ketenes, which are versatile intermediates for the synthesis of carboxylic acids and their derivatives. wikipedia.org
The ability to control the reactivity of the carbene intermediate, often through the use of transition metal catalysts, has significantly expanded the synthetic scope of diazoalkane chemistry. oup.comnih.gov
Structural Classifications of Diazo Compounds: Distinguishing Alkyl Diazo Compounds from α-Diazocarbonyl Derivatives
Diazo compounds can be broadly classified based on the substituents attached to the diazo carbon. A primary distinction is made between simple alkyl diazo compounds and those bearing electron-withdrawing groups, such as α-diazocarbonyl compounds. mdpi.comwikipedia.org
The electronic structure of diazo compounds is best described as a resonance hybrid of several contributing structures, which places them in the class of 1,3-dipoles. wikipedia.org The stability of diazo compounds is heavily influenced by their substituents.
Alkyl Diazo Compounds: These compounds, where the diazo carbon is attached to alkyl groups, are generally unstable and can be explosive. wikipedia.org The lack of electron-withdrawing groups to delocalize the negative charge on the carbon atom contributes to their high reactivity.
α-Diazocarbonyl Compounds: In contrast, α-diazocarbonyl compounds, which have one or more carbonyl groups adjacent to the diazo group, are significantly more stable. mdpi.comwikipedia.org The electron-withdrawing nature of the carbonyl group delocalizes the electron density, making these compounds easier to handle. wikipedia.org They are often classified further based on the number of electron-withdrawing groups (EWGs) attached to the α-carbon: acceptor (one EWG), acceptor-acceptor (two EWGs), and acceptor-donor (one EWG and one electron-donating group). mdpi.com
3-Diazopentane, also known as diethyldiazomethane, is a representative simple alkyl diazo compound. guidechem.com Its structure consists of a diazo group attached to a carbon atom which is bonded to two ethyl groups.
| Property | Value |
| Chemical Formula | C₅H₁₀N₂ |
| Molecular Weight | 98.15 g/mol |
| CAS Number | 61111-70-4 |
| Canonical SMILES | CCC(=[N+]=[N-])CC |
| Data from Guidechem guidechem.com |
As an alkyl diazoalkane without stabilizing electron-withdrawing groups, this compound is expected to be a highly reactive and potentially unstable compound. Its synthesis has been reported, for instance, by the oxidation of the corresponding hydrazone. google.com Its reactivity is characteristic of simple diazoalkanes, readily forming a carbene intermediate to participate in various reactions. For example, it has been used in reactions with alkynes coordinated to a chromium carbonyl complex to form 3H-pyrazole complexes. birzeit.edu
This compound-2,4-dione (B6211431), also known as diazoacetylacetone, is a classic example of a stable α-diazocarbonyl compound. lookchem.com The presence of two flanking acetyl groups significantly stabilizes the diazo functionality through resonance delocalization. city.ac.uk
| Property | Value |
| Chemical Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.115 g/mol |
| CAS Number | 29397-21-5 |
| Canonical SMILES | CC(=O)C(=[N+]=[N-])C(=O)C |
| Data from PubChem nih.gov and LookChem lookchem.com |
The synthesis of this compound-2,4-dione is well-established and can be achieved through methods like the diazotization of primary amines or diazo-transfer reactions. thieme-connect.deacs.org Due to its increased stability, it is a more manageable reagent compared to its non-carbonyl counterpart. However, its reactivity in certain carbenoid reactions, such as cyclopropanation with olefins, has been noted to be sluggish, resulting in low yields. city.ac.uk Despite this, it has been employed in various synthetic transformations, including Rh(III)-catalyzed coupling/cyclization reactions and in studies exploring the synthesis of multisubstituted pyrroles. researchgate.netrsc.orgacs.org It is noteworthy that in some transformations, such as visible-light-induced O-H insertion/cyclization reactions, this compound-2,4-dione has been found to be unsuitable. rhhz.net
Structure
3D Structure
Properties
CAS No. |
61111-70-4 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
3-diazopentane |
InChI |
InChI=1S/C5H10N2/c1-3-5(4-2)7-6/h3-4H2,1-2H3 |
InChI Key |
DPNQVRUILKQZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[N+]=[N-])CC |
Origin of Product |
United States |
Applications of 3 Diazopentane and Its Analogs in Advanced Organic Synthesis
Precursors for Nitrogen-Containing Heterocycles
3-Diazopentane and its analogs are key starting materials for synthesizing a range of nitrogen-containing heterocyclic compounds. Their dicarbonyl derivatives, in particular, provide a platform for building substituted pyrroles, isoquinolines, and other important structural motifs.
Synthesis of Substituted Pyrroles
The analog, This compound-2,4-dione (B6211431), serves as a versatile precursor for the synthesis of substituted pyrroles through several catalytic pathways.
One efficient, one-pot method involves the rhodium(II) acetate-catalyzed reaction of this compound-2,4-dione with butyl vinyl ether. This initial step forms a 1-(5-butoxy-2-methyl-4,5-dihydrofuran-3-yl)ethanone intermediate. Subsequent reaction of this dihydro-furan intermediate with various primary amines in the presence of acetic acid yields the corresponding substituted pyrroles. nih.gov The yields of this transformation are influenced by the nature of the amine used, with some studies indicating that steric hindrance from bulky amines, such as isopropylamine, can lead to lower product yields. nih.gov
| Diazo Compound | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound-2,4-dione | n-Propylamine | 1-(1-propyl-5-methyl-1H-pyrrol-3-yl)ethanone | 62 | nih.gov |
| This compound-2,4-dione | Isopropylamine | 1-(1-isopropyl-5-methyl-1H-pyrrol-3-yl)ethanone | 43 | nih.gov |
| This compound-2,4-dione | n-Butylamine | 1-(1-butyl-5-methyl-1H-pyrrol-3-yl)ethanone | 65 | nih.gov |
Formation of 3H-Pyrazole Complexes (Specific to this compound)
This compound is utilized in the synthesis of 3H-pyrazole complexes through its reaction with metal-alkyne compounds. birzeit.eduaphrc.org Specifically, the addition of diazoalkanes like this compound to alkyne(pentacarbonyl)chromium complexes leads to the formation of these heterocyclic structures. birzeit.eduaphrc.org
Computational studies have explored the mechanism of this transformation, proposing two potential pathways. birzeit.edu
Pathway A: The diazoalkane adds to the alkyne that is already coordinated to the chromium carbonyl complex, followed by a rearrangement to form the final 3H-pyrazole complex.
Pathway B: The diazoalkane first reacts with the free, uncoordinated alkyne to form a 3H-pyrazole, which then coordinates with the solvated chromium pentacarbonyl unit.
Generation of 2H-Thiopyrans (Specific to this compound-2,4-dione)
The reaction between this compound-2,4-dione and thiophenes can lead to the formation of 2H-thiopyrans in certain cases. city.ac.uk The proposed mechanism for this transformation involves the cyclization of an intermediate 2Z-dienethial. city.ac.uk While this reaction demonstrates a potential route to 2H-thiopyrans, the difficulty in synthesizing the necessary dienethial intermediates has limited its development into a general synthetic method. city.ac.uk
Intermediate in Isoquinoline (B145761) and Isoquinolin-3-ol Synthesis (Specific to this compound-2,4-dione)
This compound-2,4-dione has been employed as a reactant in the synthesis of complex nitrogen heterocycles like isoquinolines. acs.orgecust.edu.cn In a rhodium(III)-catalyzed coupling and cyclization cascade reaction, arylimidates react with diazo compounds to form a variety of isoquinoline derivatives. acs.orgecust.edu.cn
When ethyl benzimidate is reacted with this compound-2,4-dione under the optimized reaction conditions (Cp*Rh(CH₃CN)₃₂ catalyst in 1,2-dichloroethane (B1671644) at 80 °C), the corresponding isoquinoline product is formed, although research indicates the yield is relatively low for this specific diazo substrate compared to other diazo compounds. acs.orgecust.edu.cn The reaction proceeds through an initial intermolecular C-C bond formation via C-H activation, followed by an intramolecular C-N bond formation to construct the heterocyclic ring, all without the need for an external oxidant. acs.org
| Arylimidate | Diazo Compound | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl benzimidate | This compound-2,4-dione | Cp*Rh(CH₃CN)₃₂ | 1,2-Dichloroethane | 80 °C | Low | acs.orgecust.edu.cn |
Utility in Carbene and Metallocarbene Chemistry
The decomposition of diazo compounds to generate highly reactive carbene intermediates is a cornerstone of modern synthetic chemistry. libretexts.org These carbenes can be "free" or stabilized as metallocarbenes, which then participate in a variety of bond-forming reactions. libretexts.orgscispace.com
Free Carbene Generation and Reactivity (e.g., X-H Insertion, Cyclopropanation)
Diazo compounds like this compound are precursors to carbenes, which can be generated thermally or photochemically to undergo reactions such as X-H insertion and cyclopropanation. libretexts.orgwikipedia.org However, research has shown that this compound-2,4-dione exhibits specific reactivity patterns.
Studies have found that this compound-2,4-dione is considered sluggish in typical carbenoid reactions and provides poor yields of cyclopropanation products when reacted with olefins. city.ac.uk Furthermore, in certain visible light-promoted, catalyst-free reactions designed for O-H insertion/cyclization cascades, simple diazo compounds like this compound-2,4-dione were found to be unsuitable for the transformation. rhhz.net This suggests that the electronic properties of the diacetyl-substituted carbene generated from this compound-2,4-dione make it less reactive in these specific contexts compared to other carbenes. While free carbenes are known for their high reactivity and can participate in non-selective C-H insertion reactions, the specific utility of the carbene from this compound in this area requires carefully chosen conditions or catalytic systems to achieve desired outcomes. city.ac.ukrhhz.net
Metal Carbenes as Transient Reactive Intermediates
The decomposition of diazo compounds, such as this compound and its analogs, using transition metals is a powerful method for generating highly reactive metal carbene intermediates. rsc.orglibretexts.org These transient species are not typically isolated but are generated in situ to participate in a variety of chemical transformations. The metal center plays a crucial role in modulating the reactivity and selectivity of the carbene. libretexts.org
Transition metals like rhodium, copper, and iron are commonly employed to catalyze the decomposition of diazoalkanes. libretexts.org The process involves the diazo compound acting as a nucleophile, attacking the metal catalyst, followed by the extrusion of dinitrogen gas (N₂) to form the metal-carbene complex. rsc.org These intermediates are electrophilic at the carbene carbon and are central to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orglibretexts.org
There are generally two main types of metal carbenes: Fischer carbenes and Schrock carbenes. Fischer carbenes, typically involving late transition metals in low oxidation states, feature an electrophilic carbene carbon. libretexts.orgumb.edu In contrast, Schrock carbenes, formed with early transition metals in high oxidation states, have a nucleophilic carbene carbon. The carbenes generated from this compound and its dicarbonyl analogs with catalysts like rhodium(II) and copper(II) generally exhibit Fischer-type reactivity. libretexts.orgrsc.org
The reactivity of these metal carbenes is diverse and includes:
Cycloaddition Reactions: Metal carbenes readily react with alkenes to form cyclopropanes. The stereochemistry of the starting alkene is often retained, suggesting a concerted reaction mechanism for singlet carbenes. libretexts.orgchemistrydocs.com
C-H Insertion: A particularly powerful transformation is the insertion of the carbene into a carbon-hydrogen bond, enabling the direct functionalization of otherwise unreactive C-H bonds. rsc.orggoogle.com This has significant implications for streamlining synthetic routes. google.com
Ylide Formation: Reaction with heteroatoms (e.g., nitrogen in imines) can lead to the formation of ylides, which can then undergo subsequent cyclization or rearrangement reactions. rsc.org
The specific reaction pathway and the efficiency of the transformation are highly dependent on the structure of the diazo compound, the metal catalyst used, and the reaction conditions. For instance, in a copper-catalyzed reaction with imines, the choice of copper ligand was found to be critical. The use of Cu(tfacac)₂ with this compound-2,4-dione did not yield the desired pyrrole (B145914) product, whereas Cu(hfacac)₂ promoted the reaction. rsc.org
| Catalyst System | Diazo Compound | Reactant Type | Intermediate | Application |
| Rhodium(II) complexes | Diazo compounds | Alkenes, Alkynes | Rhodium carbene | C-H activation, Cycloaddition |
| Copper(II) complexes | This compound-2,4-dione | Imines | Copper carbene | Pyrrole synthesis |
| Iron-containing proteins | This compound-2,4-dione | Hydrocarbons | Iron-carbene | C-H alkylation |
Role as Synthetic Intermediates for Diverse Organic Frameworks
This compound and its analogs, particularly this compound-2,4-dione, serve as versatile C₃ building blocks for the construction of a wide array of complex organic molecules. lookchem.comresearchgate.net Their ability to generate metal carbenes under catalytic conditions provides access to key bond-forming strategies, leading to the synthesis of various carbocyclic and heterocyclic frameworks. rsc.orgrsc.org
A prominent application is in the synthesis of nitrogen-containing heterocycles. For example, the copper-catalyzed condensation of ketimines with this compound-2,4-dione has been developed for the regiocontrolled synthesis of multisubstituted pyrroles. rsc.org The reaction proceeds through the formation of a copper carbene, which is then attacked by the imine nitrogen to form an azomethine ylide. This intermediate then undergoes tautomerization and cyclocondensation to furnish the pyrrole ring system. The addition of a cocatalyst, Ytterbium triflate (Yb(OTf)₃), was found to be essential for the reaction involving α-diazo-β-diketones like this compound-2,4-dione. rsc.org
The following table summarizes a key finding in the synthesis of pyrroles:
| Imine Reactant | Diazo Compound | Catalyst System | Product | Yield |
| N-(1-phenylethylidene)aniline | This compound-2,4-dione | Cu(hfacac)₂, Yb(OTf)₃ | 4-acetyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-yl)ethan-1-one and isomer | Low overall yield |
| Table based on findings from a copper-catalyzed condensation reaction. rsc.org |
Furthermore, rhodium-catalyzed reactions have demonstrated the utility of these diazo compounds. In one study, this compound-2,4-dione was used in a rhodium-catalyzed tandem C-H bond activation and cyclization sequence. rhhz.net These reactions highlight the ability to construct complex polycyclic systems in a single step.
However, the utility of this compound analogs is not universal. In a study on the visible-light-promoted synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives via an O-H insertion/cyclization cascade, this compound-2,4-dione was found to be unsuitable for the transformation, indicating that the reactivity of the diazo compound must be carefully matched with the specific reaction conditions and desired outcome. researchgate.net
The generation of ketenes is another synthetic pathway available from α-diazodicarbonyl compounds. Irradiation of this compound-2,4-dione in an argon matrix at low temperatures leads to the formation of acetyl(methyl)ketene via a Wolff rearrangement. chemistrydocs.com These ketenes are themselves valuable reactive intermediates for cycloaddition reactions, such as the synthesis of β-lactams.
Spectroscopic Characterization Techniques for Elucidating Diazoalkane Structure and Intermediates
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a primary tool for the identification of diazoalkanes, owing to the highly characteristic stretching vibration of the diazo group (C=N₂). This absorption is typically strong and appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic marker.
The IR spectrum of a diazoalkane is dominated by the asymmetric stretching of the N-N bond, which typically appears in the range of 2100-2200 cm⁻¹. libretexts.org For instance, monitoring the IR spectrum during the photolysis of 2-diazocyclohexane-1,3-dione (B3187303) and 3-diazopentane-2,4-dione (B6211431) allows for the direct observation of the disappearance of the diazo band and the appearance of new bands corresponding to the photoproducts. uq.edu.au The position of this band can be influenced by the electronic nature of the substituents on the diazo carbon.
Table 1: Characteristic IR Absorption Frequencies for Diazoalkanes and Related Compounds
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Diazo (C=N₂) | Asymmetric Stretch | 2100 - 2200 | Strong |
| Carbonyl (C=O) | Stretch | 1650 - 1750 | Strong |
| Carbon-Carbon Triple Bond (C≡C) | Stretch | 2100 - 2250 | Weak to Medium |
| Carbon-Hydrogen (sp² C-H) | Stretch | > 3000 | Medium |
| Carbon-Hydrogen (sp³ C-H) | Stretch | < 3000 | Medium |
This table provides a generalized range for characteristic IR absorptions. Actual values can vary based on molecular structure and solvent. libretexts.orgmsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the nuclei in a molecule. wikipedia.org Both ¹H and ¹³C NMR are invaluable for confirming the structure of diazoalkanes like this compound.
In ¹H NMR, the protons on the carbons adjacent to the diazo group exhibit characteristic chemical shifts. For example, in N-Boc-L-alanine-OMe, the methyl protons (CH₃) adjacent to the chiral center show a doublet at 1.38 ppm. mdpi.com The integration of the signals in ¹H NMR provides the ratio of protons in different environments. pages.dev
¹³C NMR spectroscopy offers direct insight into the carbon framework. bhu.ac.in The carbon atom of the diazo group (C=N₂) is typically found in a specific region of the spectrum. For instance, the ¹³C NMR spectrum of N-Boc-L-alanine-OMe shows the carbonyl carbon of the ester at 174.2 ppm and the carbamate (B1207046) carbonyl at 155.4 ppm. mdpi.com Proton-decoupled ¹³C NMR spectra, where each unique carbon atom appears as a singlet, are particularly useful for simplifying complex spectra. bhu.ac.in
Table 2: Representative NMR Data for Diazo Compounds and Related Structures
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| N-Boc-L-alanine-OMe | ¹H | 1.38 (CH₃) | Doublet | mdpi.com |
| N-Boc-L-alanine-OMe | ¹H | 1.44 (C(CH₃)₃) | Singlet | mdpi.com |
| N-Boc-L-alanine-OMe | ¹H | 3.74 (OCH₃) | Singlet | mdpi.com |
| N-Boc-L-alanine-OMe | ¹³C | 18.7 (CH(CH₃)) | - | mdpi.com |
| N-Boc-L-alanine-OMe | ¹³C | 52.3 (OCH₃) | - | mdpi.com |
| N-Boc-L-alanine-OMe | ¹³C | 174.2 (CO-OCH₃) | - | mdpi.com |
| Naphthalene-based 1,2,3-Triazole | ¹H | 9.05 (Triazole C-H in DMSO) | Singlet | mdpi.com |
Note: Chemical shifts are dependent on the solvent used. mdpi.comamazonaws.com
Mass Spectrometry for Reaction Intermediate Detection
Mass spectrometry (MS) is a powerful technique for identifying and characterizing transient reaction intermediates that are often present in concentrations too low to be detected by other spectroscopic methods like NMR. acs.org This is particularly relevant for the study of diazoalkane reactions, where highly reactive species such as carbenes are formed. acs.orgnih.gov
Techniques like Fast Atom Bombardment (FAB) mass spectrometry have been successfully employed to observe carbene species generated from the reaction of diazoalkanes with metal complexes. acs.org For example, the formation of a platinum-carbene intermediate was confirmed by the observation of a neutral loss of 28 atomic mass units (N₂) from the parent ion in a triple-quadrupole mass spectrometer. acs.org Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for identifying various products and byproducts in reactions involving diazo compounds, providing further clues about the reaction mechanism. escholarship.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgnumberanalytics.com This technique is particularly useful for studying compounds with chromophores, which are functional groups that absorb light in the UV-Vis region. libretexts.org The diazo group is a chromophore, and its electronic transitions can be observed using UV-Vis spectroscopy.
The absorption of UV or visible radiation by a diazoalkane can lead to the promotion of an electron from a non-bonding (n) or a π bonding orbital to a π* anti-bonding orbital (n→π* or π→π* transitions). shu.ac.ukelte.hu These transitions appear as absorption bands in the UV-Vis spectrum. azooptics.com The wavelength of maximum absorbance (λ_max) is a characteristic property of a molecule and can be used for identification and quantitative analysis. msu.eduijnrd.org UV-Vis spectroscopy is also instrumental in photochemical studies, as it allows for the monitoring of the disappearance of the diazoalkane and the appearance of photoproducts upon irradiation with light of a specific wavelength. researchgate.net
Table 3: Electronic Transitions and UV-Vis Absorption
| Transition Type | Typical Wavelength Range (nm) | Region |
| σ → σ | < 200 | Far UV |
| n → σ | 150 - 250 | UV |
| π → π | 200 - 400 | Near UV |
| n → π | 400 - 800 | Visible |
This table presents general ranges for electronic transitions. The exact wavelength depends on the specific molecular structure and solvent. libretexts.orgazooptics.com
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. rigaku.comwikipedia.orglibretexts.org By diffracting a beam of X-rays, a crystal produces a unique diffraction pattern that can be mathematically analyzed to generate a detailed model of the electron density and, consequently, the precise positions of atoms and the bonds between them. wikipedia.org
While obtaining a suitable single crystal of a reactive compound like this compound can be challenging, X-ray crystallography has been successfully applied to determine the structures of more stable diazo compounds and their reaction products. rsc.orgrhhz.net For instance, the molecular structures of palladium complexes with diazoalkanes have been determined by X-ray diffraction, providing crucial information about their geometry and bonding. researchgate.net In some cases, in situ X-ray crystallography can be used to study the structures of transient species generated by photoreactions in the crystalline state. nih.gov
Advanced Research Directions and Future Perspectives in Dialkyl Diazo Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The control over the reactivity of diazo compounds is paramount, and the development of sophisticated catalytic systems is central to this endeavor. The choice of metal and ligand dictates the reaction pathway, influencing chemoselectivity (e.g., cyclopropanation vs. C-H insertion) and stereoselectivity.
Future research is focused on moving beyond traditional rhodium and copper catalysts to explore earth-abundant and less toxic alternatives. Iron and cobalt have emerged as promising metals, with metalloporphyrin complexes showing particular efficacy. nih.govmdpi.com For instance, iron porphyrins have been successfully employed in chemo- and regioselective C-H bond functionalization reactions. mdpi.com These catalysts can generate metalloradical species from diazo precursors, enabling reactions such as asymmetric radical cyclopropanation with high yields and stereocontrol. nih.gov
Palladium catalysis, while historically underexploited for carbene C-H insertion, is another burgeoning area. nih.govsemanticscholar.org Studies have shown that both Pd(0) and Pd(II) complexes can effectively promote intramolecular C-H insertion reactions of diazoacetamides to form valuable heterocyclic structures like β-lactams and oxindoles. nih.govsemanticscholar.org The selectivity between different C-H bonds (e.g., aromatic Csp²–H vs. aliphatic Csp³–H) can be tuned by the choice of the palladium catalyst and its ligand environment. nih.govsemanticscholar.org The development of catalysts that can selectively activate specific C-H bonds in the presence of others remains a key objective for compounds like 3-diazopentane, where multiple reactive sites exist.
Table 1: Comparison of Catalytic Systems in Diazo Chemistry
| Catalyst Type | Metal Center | Typical Reactions | Key Advantages |
|---|---|---|---|
| Traditional | Rhodium(II), Copper(I) | Cyclopropanation, X-H Insertion | Well-established, high turnover |
| Porphyrin Complexes | Iron(II/III), Cobalt(II) | Radical Cyclopropanation, C-H Functionalization | Earth-abundant metals, unique radical pathways |
| Palladium Complexes | Palladium(0/II) | C-H Insertion, Cross-Coupling | Diverse reactivity, tunable selectivity |
| Chiral Lewis Acids | Scandium(III) | Asymmetric Homologation | High enantioselectivity for specific transformations |
Exploration of Unprecedented Reaction Manifolds
Researchers are actively seeking to expand the synthetic repertoire of diazoalkanes beyond classical transformations. This involves designing novel reaction cascades and multicomponent reactions (MCRs) that can build molecular complexity rapidly and efficiently from simple precursors.
One innovative approach involves the generation of ylides from diazo compounds, which can then be trapped by various electrophiles in multicomponent systems. nih.gov For example, rhodium-catalyzed reactions of diazo compounds with alcohols or anilines can form zwitterionic intermediates that are subsequently intercepted by electrophiles, enabling complex bond formations with excellent stereocontrol. researchgate.net Another novel manifold is the dearomative spirocyclization, where a metal carbene generated from a diazo compound can react with substrates like β-naphthols to create complex spirocyclic frameworks. jst.go.jp
Furthermore, the emergence of radical-mediated strategies opens new avenues for alkene functionalization. acs.org Diazo compounds can be converted into carbon-centered radicals using photoredox or iron catalysis; these radicals then add to alkenes to initiate processes like hydroalkylation or azidoalkylation. acs.org Such methods provide a complementary approach to traditional two-electron carbene chemistry and hold significant promise for the functionalization of complex molecules using simple dialkyl diazo reagents.
Advancements in Asymmetric Induction and Stereocontrol
Achieving high levels of stereocontrol is a central theme in modern organic synthesis. For reactions involving prochiral substrates and diazoalkanes like this compound, the development of effective asymmetric catalysts is crucial for producing enantiomerically pure products.
Significant progress has been made in asymmetric cyclopropanation using chiral catalysts, including rhodium, ruthenium, and metallosalen complexes. nih.govmdpi.com The design of the chiral ligand is critical for creating a steric and electronic environment around the metal center that discriminates between the enantiotopic faces of the substrate. Beyond cyclopropanation, asymmetric homologation of ketones with α-alkyl α-diazo esters has been achieved using chiral scandium(III) N,N'-dioxide Lewis acid catalysts. researchgate.net This method provides highly chemo-, regio-, and enantioselective access to chiral β-keto esters containing an all-carbon quaternary center. researchgate.net
The concept of asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction. msu.edu In the context of diazo chemistry, this is typically achieved by a chiral catalyst that guides the approach of the diazo-derived carbene to the substrate. Future efforts will focus on designing catalysts that are effective for simple, non-stabilized diazoalkanes, which are often more reactive and less selective than their α-diazocarbonyl counterparts. The development of catalysts capable of remote stereoinduction, where the chiral center of the catalyst influences a bond formation several atoms away, represents a formidable but important challenge. nih.gov
Integration with Flow Chemistry for Controlled Generation and Reaction of Intermediates
The hazardous nature of many diazoalkanes—being potentially toxic and explosive—has historically limited their use, especially on an industrial scale. nih.govnih.gov Flow chemistry has emerged as a transformative technology that directly addresses these safety concerns. d-nb.infopharmablock.comeuropa.eu
Continuous-flow reactors allow for the in situ generation of diazo compounds, which are immediately consumed in a subsequent reaction step. nih.gov This "on-demand" preparation minimizes the accumulation of hazardous intermediates, drastically improving the safety profile of the process. nih.govd-nb.info The superior heat and mass transfer characteristics of microreactors prevent the formation of hot spots in highly exothermic reactions and allow for precise temperature control, which is critical for managing the stability of diazonium salt intermediates. pharmablock.comeuropa.euillinois.edu
This technology not only enhances safety but also enables scalability and the discovery of new reactions. For example, a flow process for the MnO₂-mediated oxidation of hydrazones to generate reactive diazo species has been developed, which were then used in sp³–sp² cross-coupling reactions with boronic acids at ambient temperature. The ability to operate at elevated temperatures and pressures in a controlled manner ("superheating") can accelerate reaction rates, often reducing reaction times from hours in batch to minutes or even seconds in flow. unimi.it For dialkyl diazo compounds like this compound, flow chemistry provides a robust platform for their safe generation and immediate use in a wide array of synthetic transformations.
Table 2: Batch vs. Flow Chemistry for Diazoalkane Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Risk of accumulation of explosive intermediates | In situ generation and consumption minimizes hazards |
| Heat Transfer | Limited surface-area-to-volume ratio, risk of hot spots | High surface-area-to-volume ratio, excellent heat dissipation |
| Scalability | Challenging due to safety and heat transfer issues | Readily scalable by operating for longer times ("scaling out") |
| Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry |
| Reaction Time | Often requires long reaction times at low temperatures | Can be significantly faster, allowing for superheating |
Deeper Understanding of Structure-Reactivity Relationships in Diazoalkane Derivatives
A fundamental understanding of how the structure of a diazoalkane influences its stability, reactivity, and selectivity is essential for the rational design of new synthetic methods. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting outcomes. escholarship.org
Computational studies provide detailed insight into the transition states of catalytic cycles, helping to explain the origins of selectivity in complex reactions. escholarship.orgelsevierpure.com For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed C-H insertion reactions, revealing that site selectivity is often determined by the kinetic barrier of the C-H activation step. nih.gov These studies can rationalize why a particular catalyst favors insertion into a Csp²–H bond over a Csp³–H bond, or vice-versa. nih.gov
By studying a series of diazoalkanes with systematically varied substituents, researchers can establish quantitative structure-reactivity relationships (QSRRs). These models can correlate electronic properties (e.g., the nucleophilicity of the diazo carbon) and steric factors with reaction rates and product distributions. researchgate.net For simple dialkyl diazo compounds like this compound, computational studies can predict their behavior in reactions with different metal catalysts, guiding experimental efforts toward the discovery of new and selective transformations. elsevierpure.comresearchgate.net
Q & A
Q. What are the primary challenges in synthesizing 3-Diazopentane, and how can reaction conditions be optimized to improve yield?
Answer: Synthesis of this compound often faces challenges such as diazo group instability and competing side reactions. Optimization involves:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce decomposition .
- Catalyst selection : Transition metal catalysts (e.g., Cu(I)) can stabilize intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction homogeneity. Methodological approach: Use a fractional factorial design to test variables systematically .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what are the expected spectral markers?
Answer: Key techniques include:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Critical protocols include:
- Ventilation : Use fume hoods to avoid inhalation of diazo vapors .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill management : Neutralize with damp sand or vermiculite to prevent exothermic decomposition .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?
Answer:
Q. What methodologies are recommended for analyzing conflicting data on the thermal decomposition pathways of this compound?
Answer: Address contradictions via:
Q. How should researchers design experiments to investigate the catalytic applications of this compound in cycloaddition reactions?
Answer:
Q. What strategies can mitigate diazo group instability during the storage of this compound?
Answer:
- Stabilizing agents : Add molecular sieves or radical inhibitors (e.g., BHT) .
- Storage conditions : Use amber vials at –20°C under inert gas (N₂/Ar) . Validation: Periodically assess purity via NMR or chromatography .
Data Contradiction and Synthesis
Q. How can researchers reconcile discrepancies in reported solvent effects on this compound’s reactivity?
Answer:
- Systematic review : Categorize studies by solvent polarity, donor number, and dielectric constant .
- Re-evaluate outliers : Check for undocumented additives (e.g., trace water) in conflicting reports .
- Table 1 : Comparative analysis of solvent-dependent reaction yields (example):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 78 |
| DCM | 8.9 | 65 |
| Acetone | 20.7 | 42 |
| Source: Hypothetical data illustrating trends. |
Q. What experimental frameworks are suitable for studying this compound’s role in photoinduced reactions?
Answer:
Q. How can advanced statistical models resolve uncertainties in this compound’s kinetic parameters?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
